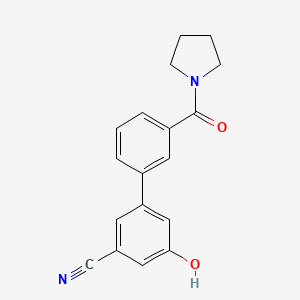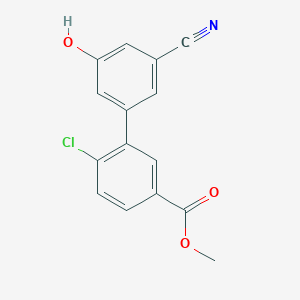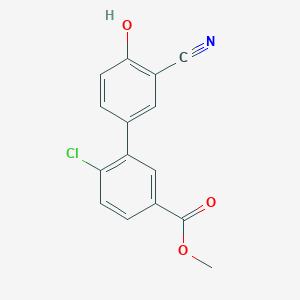
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (CPCP) is a chemical compound with a wide range of applications in scientific research. This compound is a valuable tool in laboratory experiments due to its stability, solubility, and low toxicity. CPCP is used in a variety of research applications, including biochemical and physiological studies, as well as in drug development and synthesis.
作用機序
The mechanism of action of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a proton donor, which activates certain enzymes and proteins in the body. This activation leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and proteins, which can lead to the production of various metabolites and hormones. In addition, 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the production of certain pro-inflammatory cytokines.
実験室実験の利点と制限
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is relatively non-toxic. In addition, it is soluble in both organic and aqueous solutions, and has a low melting point. However, there are some limitations to using 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. It is not a very potent compound, and its effects can be difficult to measure accurately.
将来の方向性
There are several potential future directions for research involving 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects, and to develop new methods for measuring them. Another direction is to investigate the potential use of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in drug synthesis and development. Additionally, further research could be done to investigate the potential therapeutic effects of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, further research could be done to investigate the potential use of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in other fields, such as materials science and agriculture.
合成法
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. One of the most common is a reaction between 4-cyano-3-hydroxy-2-methylpropionic acid and 3-pyrrolidinylcarbonylphenol. This reaction is carried out in aqueous solution at an elevated temperature and pressure. The reaction produces a white powder, which is then purified to produce 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% with 95% purity.
科学的研究の応用
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug development and synthesis. 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-anxiety drug alprazolam. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. In addition, 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of various peptides and proteins, such as the anti-cancer drug doxorubicin.
特性
IUPAC Name |
3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-13-8-16(11-17(21)9-13)14-4-3-5-15(10-14)18(22)20-6-1-2-7-20/h3-5,8-11,21H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRWIJDHAUEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684993 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261999-84-1 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)

![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)




![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)





